
Application Notes and Protocols for Loading
Individual Neurons with Caged MK801

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Caged MK801

Cat. No.: B3340068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Caged compounds are powerful tools in neuroscience, enabling precise spatial and temporal

control over the release of bioactive molecules.[1][2] Caged MK801, a photolabile derivative of

the irreversible NMDA receptor open-channel blocker, allows for targeted blockade of NMDA

receptor activity in subcellular compartments, such as specific dendrites or even individual

spines.[3][4] This technology is invaluable for dissecting the role of NMDA receptors in synaptic

plasticity and other neuronal processes.[4] These application notes provide a detailed protocol

for loading individual neurons with caged MK801 via whole-cell patch-clamp and subsequent

photolysis, along with relevant quantitative data and workflow diagrams.

Data Presentation
The following table summarizes key quantitative parameters for the use of caged MK801 and

related compounds. It is important to note that optimal parameters can vary depending on the

specific caged compound, the experimental setup, and the neuronal preparation.
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Parameter
Caged MK801
(cMK801/TcMK801)

MNI-caged
Glutamate (for
comparison)

Reference

Loading

Concentration (in

pipette)

1 mM 2.5 mM - 20 mM [4],[4]

Loading Time

Diffusion from patch

pipette; typically allow

several minutes for

equilibration.

Diffusion from patch

pipette; typically 5-10

minutes.

[5]

Uncaging Wavelength

(One-Photon)
UV light (<400 nm)

Near-UV (e.g., 336

nm, 355 nm)
[4],[6]

Uncaging Wavelength

(Two-Photon)

Not specified, but

nitrophenyl-based

cages are typically

excited around 720-

740 nm.[7]

720-730 nm [5][6]

Laser Power (Two-

Photon)
Not specified

~10-50 mW at the

sample
[6]

Pulse Duration (Two-

Photon)
Not specified 1-5 ms [5][6]

Resulting Effective

Concentration

Sufficient to produce a

use-dependent block

of NMDA receptor

currents.[4]

Aims to mimic

synaptic release,

evoking currents of

~10 pA.[5]

[4][5]

Experimental Protocols
Protocol 1: Preparation of Caged MK801 Intracellular
Solution
This protocol describes the preparation of the internal solution for the patch pipette containing

caged MK801.
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Materials:

Caged MK801 (e.g., dizocilpine N-(4,5-dimethoxy-2-nitrobenzyl) carbamate)

Standard intracellular solution components (e.g., K-Gluconate, NaCl, GTP-NaCl, ATP-Mg,

HEPES)

0.2 µm syringe filter

Micro-loader pipette tips

Procedure:

Prepare the desired intracellular solution based on standard laboratory protocols. A typical

composition is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES.[8]

Adjust the pH to 7.2 with KOH and the osmolarity to ~270-290 mOsm/L.[8]

Weigh the appropriate amount of caged MK801 to achieve a final concentration of 1 mM.

Dissolve the caged MK801 directly into the intracellular solution. Sonication may be required

for complete dissolution. For less soluble versions like cMK801, the addition of a solubilizing

agent like Polysorbate 20 may be necessary, though this can affect seal formation. Water-

soluble variants like TcMK801 are recommended.

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[8][9]

Aliquot the solution and store at -20°C, protected from light.[8]

Protocol 2: Loading an Individual Neuron with Caged
MK801 via Whole-Cell Patch Clamp
This protocol details the procedure for establishing a whole-cell patch-clamp recording and

loading a neuron with the caged MK801 internal solution.

Materials:

Brain slice preparation or cultured neurons
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Artificial cerebrospinal fluid (aCSF)

Patch pipettes (3-7 MΩ resistance)[8]

Micromanipulator

Patch-clamp amplifier and data acquisition system

Microscope with IR-DIC optics

Caged MK801 intracellular solution

Procedure:

Prepare brain slices or neuronal cultures according to standard laboratory procedures.

Transfer a slice or coverslip to the recording chamber on the microscope stage and perfuse

with oxygenated aCSF.[8]

Back-fill a patch pipette with the filtered caged MK801 intracellular solution using a micro-

loader tip.[8][9]

Mount the pipette in the holder and apply light positive pressure.[8]

Under visual guidance (IR-DIC), approach the target neuron with the pipette tip.[8]

Once the pipette touches the cell membrane, release the positive pressure to facilitate GΩ

seal formation. A brief, gentle suction can be applied if necessary.[8]

After a stable GΩ seal is formed, apply a short, strong suction to rupture the cell membrane

and establish the whole-cell configuration.[8]

Allow the caged MK801 to diffuse from the pipette into the neuron. A minimum of 10-15

minutes is recommended for adequate equilibration throughout the dendritic arbor.

Proceed with the experiment, monitoring cell health and recording baseline synaptic activity.

Protocol 3: Photorelease of MK801 and Data Acquisition
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This protocol outlines the steps for uncaging MK801 and recording the resulting physiological

effects.

Materials:

Neuron loaded with caged MK801

UV light source (for one-photon uncaging) or a Ti:Sapphire laser (for two-photon uncaging)

coupled to the microscope

Data acquisition software

Procedure:

Identify the subcellular compartment of interest (e.g., a specific dendritic branch) for MK801

uncaging.

Position the light source to illuminate the target region. For two-photon uncaging, this

involves focusing the laser to a small spot.

To induce NMDA receptor channel opening, stimulate synaptic inputs to the target region.

MK801 is a use-dependent blocker and will only bind to open channels.[4]

Deliver a brief pulse of light to photorelease the MK801. The duration and intensity of the

light pulse should be optimized to release a sufficient concentration of MK801 to block the

NMDA receptors without causing photodamage.

Continue to stimulate the synaptic inputs and record the postsynaptic currents. A

progressive, use-dependent reduction in the NMDA receptor-mediated component of the

synaptic current should be observed.[4]

Analyze the change in synaptic current amplitude before and after uncaging to quantify the

effect of MK801.
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Caption: Experimental workflow for loading a neuron with caged MK801 and subsequent

photolysis.
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Caption: NMDA receptor activation and blockade by photoreleased MK801.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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